molecular formula C19H10Cl4FN3 B2465991 5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole CAS No. 337920-74-8

5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole

货号: B2465991
CAS 编号: 337920-74-8
分子量: 441.11
InChI 键: GOQBNVNYMYYONO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is a useful research compound. Its molecular formula is C19H10Cl4FN3 and its molecular weight is 441.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5,6-Dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole (CAS No. 337920-74-8) is a synthetic compound belonging to the benzimidazole class, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H10Cl4FN3, indicating a complex structure with multiple halogen substituents that may influence its biological interactions. The presence of chlorinated and fluorinated aromatic rings contributes to its lipophilicity and potential for bioactivity.

1. Antimicrobial Activity

Research has indicated that benzimidazole derivatives exhibit significant antimicrobial properties. This specific compound has shown effectiveness against various bacterial strains, likely attributed to its ability to disrupt cellular processes. A study highlighted the antimicrobial efficacy of related benzimidazole compounds, suggesting that structural modifications can enhance activity against pathogens .

2. Anticancer Properties

Benzimidazole derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures to this compound exhibit cytotoxic effects on cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against leukemia and solid tumor cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and β-glucuronidase. Compounds within the benzimidazole class have shown promising results as AChE inhibitors, which are crucial in treating Alzheimer’s disease . The structure-activity relationship studies indicate that specific substitutions on the benzimidazole ring enhance enzyme binding affinity.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

  • Halogen Substituents : The presence of chlorine and fluorine atoms significantly enhances lipophilicity and bioactivity.
  • Aromatic Rings : The incorporation of aromatic systems increases π–π interactions with target proteins.
  • Pyridine Moiety : The pyridine ring contributes to the overall stability and reactivity of the molecule.

Case Study 1: Anticancer Activity

A study involving a series of benzimidazole derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. Specifically, derivatives with halogen substitutions showed improved efficacy compared to their non-halogenated counterparts .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis of several benzimidazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound exhibited significant inhibitory activity, supporting its potential as an antimicrobial agent .

科学研究应用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The compound was tested against several cancer cell lines, including human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7). The results indicated that it exhibits cytotoxic effects comparable to standard chemotherapeutic agents.

In Vitro Cytotoxicity Studies

In vitro assays revealed that the compound's cytotoxicity was quantified using the MTT method, measuring the concentration required to inhibit 50% of cell viability (IC50). For instance, derivatives of this compound demonstrated IC50 values ranging from 7.82 to 10.21 μM across different cancer cell lines, indicating potent activity against these malignancies .

Cell Line IC50 (μM) Comparison with Standard Drugs
HCT-1168.00Comparable to Sorafenib
HepG29.50Comparable to Doxorubicin
MCF-710.21Comparable to Sunitinib

Multi-Kinase Inhibition

Another promising application of this compound is its potential as a multi-kinase inhibitor. Kinases play crucial roles in various cellular processes, including proliferation and survival pathways in cancer cells.

Discovery and Evaluation

Research has identified hybrid compounds featuring benzimidazole structures that demonstrate significant inhibition of multiple kinases involved in tumor growth and metastasis. The synthesized compounds were evaluated for their kinase inhibition profiles using various biochemical assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole is critical for optimizing its efficacy and reducing toxicity.

Modifications and Derivatives

Modifications to the benzimidazole core have been explored to enhance potency and selectivity against specific kinases or cancer types. For example, substituting halogen groups at specific positions has been shown to influence both the binding affinity to target kinases and overall biological activity .

属性

IUPAC Name

5,6-dichloro-1-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chloropyridin-3-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Cl4FN3/c20-12-4-1-5-15(24)11(12)9-27-17-8-14(22)13(21)7-16(17)26-19(27)10-3-2-6-25-18(10)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQBNVNYMYYONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10Cl4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。